4-Fluoro-5-nitro 1H-indazole
Overview
Description
4-Fluoro-5-nitro 1H-indazole is a chemical compound with the molecular formula C7H4FN3O2 . It is a derivative of indazole, a heterocyclic aromatic organic compound .
Synthesis Analysis
The synthesis of 1H-indazole, the parent compound of 4-Fluoro-5-nitro 1H-indazole, has been studied extensively . A common method involves the cyclization of ortho-substituted benzylidenehydrazine using ortho-substituted benzaldehyde as the starting material . The cyclization step was previously thought to be nonfeasible, but a hydrogen bond propelled mechanism has been proposed . This new mechanism is suitable for similar cyclizations .Molecular Structure Analysis
The molecular structure of 4-Fluoro-5-nitro 1H-indazole consists of seven carbon atoms, four hydrogen atoms, one fluorine atom, three nitrogen atoms, and two oxygen atoms . The InChI code for this compound is 1S/C7H4FN3O2/c8-7-4-3-9-10-5(4)1-2-6(7)11(12)13/h1-3H,(H,9,10) .Chemical Reactions Analysis
The chemical reactions involving 1H-indazole have been explored in various studies . For instance, the reaction between benzonitrile and hydrazine under certain conditions produces benzylidenehydrazine . This approach was expanded to the derivatives of benzonitrile with substitution on the benzene ring .Physical And Chemical Properties Analysis
The molecular weight of 4-Fluoro-5-nitro 1H-indazole is 181.13 . The compound is typically stored at room temperature and is available in powder form .Scientific Research Applications
Medicinal Chemistry: Anti-inflammatory Agents
The indazole nucleus, particularly derivatives like 4-fluoro-5-nitro-1H-indazole , has been explored for its potential in anti-inflammatory medications. Compounds with the indazole moiety have shown promise in inhibiting cyclo-oxygenase-2 (COX-2), which plays a significant role in the inflammatory process . This could lead to the development of new drugs that offer anti-inflammatory effects with reduced side effects compared to current treatments.
Anticancer Research
Indazole derivatives have been studied for their antiproliferative activities against various cancer cell lines. New N-phenyl-1H-indazole-1-carboxamides, which could be synthesized using 4-fluoro-5-nitro-1H-indazole as a precursor, have shown effectiveness against colon and melanoma cell lines, indicating potential applications in cancer therapy .
Material Science: Dye-Sensitized Solar Cells (DSSCs)
The conjugated structure of indazoles, including 4-fluoro-5-nitro-1H-indazole , makes them suitable for use in dye-sensitized solar cells. Their ability to coordinate to metal centers can lead to efficient energy transfer processes in DSSCs, potentially improving the efficiency of solar energy conversion .
Coordination Chemistry: Photosensitizers
4-fluoro-5-nitro-1H-indazole: can act as a ligand in the formation of heteroleptic or homoleptic triplet photosensitizers. These photosensitizers are used in various applications, including photodynamic therapy for cancer treatment and photochemical reactions requiring controlled energy transfer .
Analytical Chemistry: Reference Standards
Due to its well-defined structure and purity, 4-fluoro-5-nitro-1H-indazole can serve as a reference standard in analytical chemistry. It can be used to calibrate instruments or validate analytical methods, ensuring accuracy and consistency in research and quality control .
Chemical Synthesis: Building Blocks
As a versatile building block, 4-fluoro-5-nitro-1H-indazole is valuable in chemical synthesis. It can be used to create a variety of complex molecules for further research or industrial applications, such as pharmaceuticals, agrochemicals, and more .
Pharmacology: Drug Discovery
The indazole ring system is a common feature in many pharmacologically active compounds4-fluoro-5-nitro-1H-indazole can be utilized in drug discovery programs as a scaffold for developing new therapeutic agents with diverse biological activities .
Biochemistry: Enzyme Inhibition Studies
Indazole derivatives are known to interact with various enzymes, modulating their activity4-fluoro-5-nitro-1H-indazole could be used in biochemical studies to investigate enzyme mechanisms and discover potential inhibitors that could lead to new treatments for diseases involving enzymatic dysregulation .
Mechanism of Action
Target of Action
Indazole-containing compounds have been known to target a variety of enzymes and receptors, including chk1 and chk2 kinases and the cell volume-regulated human kinase h-sgk . These targets play a crucial role in the treatment of diseases such as cancer .
Mode of Action
Indazole compounds can coordinate to metal centers (such as ir, ln, and eu) to form either heteroleptic or homoleptic triplet photosensitizers that have an efficient ligand to metal energy transfer process . This suggests that 4-Fluoro-5-nitro 1H-indazole may interact with its targets through similar mechanisms.
Biochemical Pathways
Indazole derivatives have been applied in producing hiv protease inhibitors, serotonin receptor antagonists, aldol reductase inhibitors, and acetylcholinesterase inhibitors . This suggests that 4-Fluoro-5-nitro 1H-indazole may affect similar biochemical pathways.
Pharmacokinetics
The compound’s molecular weight of 18113 suggests that it may have favorable ADME properties, as smaller molecules are generally better absorbed and distributed throughout the body.
Result of Action
Given the known targets of indazole compounds, it is plausible that 4-fluoro-5-nitro 1h-indazole may have effects on cell growth and proliferation, particularly in the context of cancer .
Safety and Hazards
Future Directions
The future directions for the study of 1H-indazole and its derivatives like 4-Fluoro-5-nitro 1H-indazole could involve further exploration of the newly proposed hydrogen bond propelled mechanism . This could lead to the prediction of new reactions and the development of practical syntheses for similar compounds .
properties
IUPAC Name |
4-fluoro-5-nitro-1H-indazole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4FN3O2/c8-7-4-3-9-10-5(4)1-2-6(7)11(12)13/h1-3H,(H,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KWAYHRXXJNBMRS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C2=C1NN=C2)F)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4FN3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101306117 | |
Record name | 1H-Indazole, 4-fluoro-5-nitro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101306117 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-fluoro-5-nitro-1H-indazole | |
CAS RN |
1082041-35-7 | |
Record name | 1H-Indazole, 4-fluoro-5-nitro- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1082041-35-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1H-Indazole, 4-fluoro-5-nitro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101306117 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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